2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid
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Overview
Description
2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with malonic acid in the presence of piperidine and pyridine. The reaction mixture is heated to 100°C for several hours, followed by recrystallization from ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Cyclopropane Ring Reactions: The cyclopropane ring can undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce carboxylates or alcohols, respectively.
Scientific Research Applications
2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the effects of halogenated phenyl rings on biological systems.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s binding affinity to target proteins, potentially leading to biological effects such as anti-inflammatory and analgesic activities . The cyclopropane ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorocinnamic acid: Similar in structure but with an acrylic acid moiety instead of a cyclopropane ring.
3-Bromo-4-fluorophenol: Contains a phenol group instead of a carboxylic acid.
Uniqueness
2-(3-Bromo-4-fluoro-phenyl)-cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a carboxylic acid group, which confer distinct chemical and physical properties. This combination is not commonly found in similar compounds, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(1R,2R)-2-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-8-3-5(1-2-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLKJLMRHJNSI-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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